1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene
Overview
Description
1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene is an organic compound with the molecular formula C8H7BrClFO. It is a derivative of benzene, substituted with bromine, chlorine, fluorine, and an ethoxy group. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring using an acyl chloride and a Lewis acid catalyst like aluminum chloride.
Halogenation: The acylated benzene undergoes halogenation to introduce bromine, chlorine, and fluorine atoms at specific positions on the ring.
Ethoxylation: Finally, the ethoxy group is introduced through a nucleophilic substitution reaction using an ethoxide ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reactant concentrations.
Purification: The crude product is purified using techniques like distillation, crystallization, or chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in reactions where an electrophile replaces a hydrogen atom on the benzene ring.
Nucleophilic Substitution: The ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, and fluorine in the presence of catalysts such as iron or aluminum chloride.
Nucleophilic Substitution: Reagents like sodium ethoxide or other nucleophiles in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substituted Benzene Derivatives: Depending on the reaction conditions, various substituted benzene derivatives can be formed.
Ethoxy-Substituted Compounds: Products with different nucleophiles replacing the ethoxy group.
Scientific Research Applications
1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of biochemical pathways and interactions involving halogenated benzene derivatives.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The compound’s halogen atoms and ethoxy group influence its reactivity and interaction with other molecules, making it a versatile intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-chloro-4-fluorobenzene: Similar structure but lacks the ethoxy group.
1-Bromo-5-chloro-2-fluoro-4-methylbenzene: Similar structure but has a methyl group instead of an ethoxy group.
Uniqueness
1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene is unique due to the presence of the ethoxy group, which imparts different chemical properties compared to its analogs. This makes it valuable in specific synthetic applications where the ethoxy group plays a crucial role.
Properties
IUPAC Name |
1-bromo-5-chloro-4-ethoxy-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO/c1-2-12-8-4-7(11)5(9)3-6(8)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMHEIUIPPRKLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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